Furo[3,2-B]pyridin-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-furo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPYPLBPZILBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538992 | |
| Record name | Furo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88011-96-5 | |
| Record name | Furo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 3,2 B Pyridin 2 3h One and Its Analogues
Strategies for Furo[3,2-b]pyridin-2(3H)-one Core Construction
The fundamental challenge in synthesizing the Furo[3,2-b]pyridine (B1253681) system lies in the efficient and controlled formation of the bicyclic structure. Chemists have developed both intramolecular and intermolecular approaches to construct the furan (B31954) portion of the molecule.
Cyclization and heteroannulation are cornerstone processes for building the Furo[3,2-b]pyridine ring. These methods involve the formation of the crucial C-O bond that closes the furan ring.
Intramolecular cyclization strategies involve a precursor molecule that already contains all the necessary atoms for the target heterocyclic system, which then undergoes a ring-closing reaction. A direct synthesis of the Furo[3,2-b]pyridin-3(2H)-one core has been described starting from ethyl 3-hydroxypicolinate. researchgate.net This precursor is first O-alkylated with reagents like ethyl bromoacetate (B1195939) or ethyl 2-bromopropionate. researchgate.net The resulting diester intermediate then undergoes an intramolecular cyclization to afford the target lactone scaffold. researchgate.net For example, the cyclization of the diester derived from ethyl bromoacetate yields ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, which can be subsequently hydrolyzed and decarboxylated to produce Furo[3,2-b]pyridin-3(2H)-one. researchgate.net
Another powerful intramolecular approach is the Palladium(0)-catalyzed cyclization of specifically designed precursors. researchgate.netresearchgate.net This method has been successfully used for preparing 2,3,5-trisubstituted-furo[3,2-b]pyridines from methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates. researchgate.net This efficient and general approach provides the highly functionalized heterocyclic ring system in high yields. researchgate.net
| Precursor | Reaction Type | Conditions/Catalyst | Product Scaffold |
| O-alkylated ethyl 3-hydroxypiconate | Intramolecular Cyclization | Base-mediated | Furo[3,2-b]pyridin-3(2H)-one |
| Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoate | Intramolecular Heck-type Cyclization | Pd(0) catalyst | 2,3,5-Trisubstituted-furo[3,2-b]pyridine |
Intermolecular heteroannulation involves the coupling of two separate molecules to form the fused ring system. A prominent strategy is the one-pot Sonogashira coupling followed by a heteroannulation sequence. researchgate.net This process typically involves the reaction of a substituted halopyridine with a terminal alkyne. nih.govresearchgate.net For instance, 2-substituted furo[3,2-b]pyridines can be conveniently synthesized via the coupling of 3-chloro-2-hydroxy pyridine (B92270) with various terminal alkynes. nih.govresearchgate.net This reaction proceeds through a sequential (i) C-C coupling (Sonogashira) and (ii) C-O bond-forming cyclization in a single pot. nih.govresearchgate.net This method provides direct access to a range of 2-substituted furo[3,2-b]pyridine derivatives. nih.gov
Transition metal catalysis is instrumental in the synthesis of the this compound core and its analogues, offering high efficiency and selectivity. Palladium and copper are the most frequently employed metals in these synthetic transformations.
Palladium catalysts are extensively used for their ability to facilitate crucial carbon-carbon and carbon-heteroatom bond formations. An efficient method for preparing 2,3,5-trisubstituted-furo[3,2-b]pyridines involves a Pd(0)-catalyzed intramolecular cyclization of butenoate precursors. researchgate.net This intramolecular Heck reaction has proven to be an effective and general route to the highly functionalized Furo[3,2-b]pyridine ring system. researchgate.netresearchgate.net
Palladium is also a key component in intermolecular strategies, particularly in the widely used Sonogashira coupling reaction. researchgate.net In the one-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxy pyridine and terminal alkynes, a palladium on carbon (Pd/C) catalyst is used. nih.govresearchgate.net This heterogeneous catalyst is inexpensive, stable, and effective in promoting the initial C-C bond formation. nih.gov The reaction is often performed under ultrasound irradiation to enhance efficiency. nih.govresearchgate.net
Copper catalysts play a vital role, either as the primary catalyst or as a co-catalyst with palladium. The assembly of the Furo[3,2-b]pyridine scaffold can be achieved through copper-mediated oxidative cyclization. researchgate.netnih.gov This method is part of synthetic sequences that lead to potent and selective inhibitors of certain kinases. researchgate.netnih.gov
In the context of the one-pot Sonogashira coupling/heteroannulation sequence, a copper(I) salt (CuI) is used as a co-catalyst alongside the palladium catalyst. nih.govresearchgate.net The role of copper is to facilitate the formation of a copper acetylide intermediate, which then participates in the cross-coupling reaction with the halopyridine, catalyzed by palladium. This synergistic Pd/Cu catalytic system is highly effective for the synthesis of various 2-substituted Furo[3,2-b]pyridines. nih.govresearchgate.net
| Reaction Type | Catalyst System | Starting Materials | Key Transformation |
| Intramolecular Cyclization | Pd(0) | Substituted (pyridin-3-yloxy)-butenoates | Intramolecular C-C bond formation (Heck-type) |
| One-pot Coupling/Heteroannulation | 10% Pd/C-CuI-PPh3 | 3-chloro-2-hydroxy pyridine, Terminal alkynes | Sonogashira coupling followed by C-O bond formation |
| Oxidative Cyclization | Copper-mediated | Not specified | Assembly of the furo[3,2-b]pyridine scaffold |
Catalytic Approaches to this compound Synthesis
Rhodium-Catalyzed Cascade Reactions
Rhodium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems through cascade reactions. These reactions offer high atom economy and efficiency by forming multiple bonds in a single operation. For instance, a rhodium(III)-catalyzed cascade reaction involving C-H activation has been utilized to construct fused polycyclic furo[3,4-c]indolo[2,1-a]isoquinolines. acs.org This method demonstrates the potential of rhodium catalysis in synthesizing complex furo-pyridine derivatives through a sequence of C-H activation, annulation, and lactonization. acs.org
Another notable application is the rhodium-catalyzed cascade [5 + 1] annulation/5-exo-cyclization of amidines with diynes, which provides access to nitrogen-containing heterocycles. acs.org While not directly yielding this compound, this methodology highlights the versatility of rhodium catalysis in constructing heterocyclic cores that could be further elaborated. The catalytic cycle often initiates with the cleavage of an ortho C-H bond, followed by insertion and cyclization steps. acs.org
| Catalyst System | Reactants | Product Type | Key Features |
| [Cp*RhCl2]2/CsOAc | Benzhydroxamic acid derivatives, internal alkynes | Isoquinolones | Redox-neutral, C-H activation |
| Rh(III) catalyst | 2-Arylindoles, 4-hydroxy-2-alkynoates | Fused polycyclic furo[3,4-c]indolo[2,1-a]isoquinolines | High step economy, C-H activation/annulation/lactonization |
| Rh(III) catalyst | Amidines, diynes | Nitrogen-containing heterocycles | Atom-economical, [5 + 1] annulation/5-exo-cyclization |
Photochemical Synthesis of Furo[3,2-b]pyridine Scaffolds
Photochemical methods offer unique pathways for the synthesis of heterocyclic compounds by accessing excited states that are not achievable under thermal conditions. While specific examples for the direct photochemical synthesis of this compound are not extensively documented in the provided results, the principles of photochemical cyclization are relevant. Photochemical reactions, such as electrocyclizations and cycloadditions, can be powerful tools for constructing the fused ring system of furo[3,2-b]pyridines. These reactions are often characterized by high stereoselectivity and the ability to proceed under mild conditions.
Microwave-Assisted Organic Synthesis of this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green and efficient method for accelerating organic reactions. chemicaljournals.comnih.gov The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity. chemicaljournals.com Several studies have reported the synthesis of furo[3,2-c]coumarins and other related heterocyclic systems under microwave conditions. researchgate.net For example, the synthesis of 3-aryl-furo[3,2-c]coumarins has been achieved by reacting 4-hydroxy coumarins with either 2-aryl-1-nitro ethenes or aroylmethyl bromides under microwave irradiation. researchgate.net These methodologies could potentially be adapted for the synthesis of this compound derivatives. The advantages of MAOS include rapid and uniform heating, which can lead to cleaner reactions and reduced side product formation. chemicaljournals.com
| Reactants | Conditions | Product | Advantages |
| 4-Hydroxy coumarins, 2-aryl-1-nitro ethenes | Microwave, Nef reaction conditions | 3-Aryl-furo[3,2-c]coumarins | Reduced reaction time, improved yields |
| 4-Hydroxy coumarins, aroylmethyl bromides | Microwave, Feist–Benary reaction conditions | 3-Aryl-furo[3,2-c]coumarins | Efficient, green methodology |
Multicomponent and One-Pot Reactions in this compound Assembly
Multicomponent reactions (MCRs) and one-pot syntheses are highly desirable in modern organic synthesis as they offer a streamlined approach to complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.gov A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed via sequential C-C coupling and C-O bond-forming reactions. researchgate.netnih.gov This palladium/copper-catalyzed process, assisted by ultrasound, involves the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes. researchgate.netnih.gov
Similarly, multicomponent approaches have been developed for the synthesis of related furo[2,3-b]pyrrole derivatives, which demonstrates the power of this strategy in constructing diverse heterocyclic scaffolds. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been utilized to synthesize imidazofused scaffolds and, in some cases, can lead to the formation of furo[2,3-c]pyridine (B168854) skeletons. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| One-pot | 3-Chloro-2-hydroxypyridine, terminal alkynes | 10% Pd/C-CuI-PPh3-Et3N, Ultrasound | 2-Substituted furo[3,2-b]pyridines |
| Multicomponent | Imidazole N-oxides, arylglyoxals, 3-ketonitriles | Mild conditions | 2-Aminofurans (precursors to furopyridines) |
Derivatization and Functionalization Strategies for this compound
The ability to selectively introduce functional groups onto the Furo[3,2-b]pyridine nucleus is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Regioselective Substitution Reactions on the Furo[3,2-b]pyridine Nucleus
Achieving regioselective substitution on the furo[3,2-b]pyridine core is a key challenge. The electronic nature of the fused pyridine and furan rings dictates the reactivity towards electrophilic and nucleophilic reagents. For instance, the coordination of a B₃H₇ unit to pyridine derivatives has been shown to enable regioselective C(sp³)–H and C(sp²)-H functionalization at the C-4 position. nih.gov This approach relies on the formation of stable dearomatic dihydropyridine (B1217469) intermediates. nih.gov Such strategies could potentially be applied to the furo[3,2-b]pyridine system to control the position of substitution.
Palladium-catalyzed cross-coupling reactions are also powerful tools for the regioselective functionalization of heterocyclic systems. A concise synthesis of furo[2,3-b]pyridines with handles at the 3- and 5-positions has been developed, allowing for chemoselective palladium-mediated cross-coupling reactions. nih.gov This enables the introduction of diverse substituents at specific positions of the furopyridine core.
Post-Synthetic Modifications and Functional Group Interconversions
Post-synthetic modifications and functional group interconversions (FGIs) are essential for elaborating the core this compound scaffold and accessing a wider range of analogues. imperial.ac.uk These transformations can include reactions such as nucleophilic substitution, oxidation, reduction, and the formation of new carbon-carbon or carbon-heteroatom bonds. ub.eduvanderbilt.edu
For example, the conversion of an alcohol to a triflate on a furo[2,3-b]pyridine (B1315467) core has been demonstrated, providing a versatile handle for subsequent cross-coupling reactions. nih.gov Additionally, the reaction of substituted 2H-furo[3,2-b]pyran-2-ones with various N-nucleophiles has been investigated, leading to either enamines or recyclized products depending on the nucleophile used. beilstein-journals.org This highlights how the reactivity of the lactone moiety can be exploited for further derivatization. The synthesis of novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines has been achieved through post-modification of a GBB-derived product, involving diazotization of a diamino-furo[2,3-c]pyridine. nih.gov
| Starting Material | Reagents/Conditions | Product | Transformation Type |
| Furo[2,3-b]pyridine with alcohol | Triflic anhydride, pyridine | Furo[2,3-b]pyridine triflate | Functional group interconversion |
| 2H-Furo[3,2-b]pyran-2-ones | Aliphatic amines | 2H-Furo[3,2-b]pyran-2,7(3H)-diones with exocyclic enamine | Derivatization |
| 2,3-Diamino-furo[2,3-c]pyridines | Diazotization | Triazolo[4′,5′:4,5]furo[2,3-c]pyridines | Post-synthetic modification |
Synthesis of Polycondensed Furo[3,2-B]pyridine Systems
A notable strategy for assembling polycondensed Furo[3,2-b]pyridine systems is through tandem cyclization reactions. This approach allows for the formation of multiple rings in a single synthetic operation, leading to a rapid increase in molecular complexity from relatively simple starting materials.
One documented method is the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which represent a tetracyclic system. This transformation is achieved through a tandem heterocyclization of appropriately substituted methyl 2-(phenoxymethyl)-3-furoates. researchgate.net Specifically, methyl 2-[(cyanophenoxy)methyl]-3-furoates, derived from the reaction of methyl 2-(chloromethyl)-3-furoate and various salicylonitriles, undergo a base-mediated tandem cyclization. researchgate.net
The reaction is typically carried out in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like N,N-dimethylformamide (DMF). Upon heating, the substrate undergoes a sequential intramolecular cyclization process to form the fused benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one skeleton. researchgate.net This reaction proceeds by an initial nucleophilic attack involving the phenoxide, generated in situ, followed by a subsequent cyclization involving the nitrile group to form the pyridin-4(5H)-one ring. researchgate.net
The versatility of this method allows for the introduction of various substituents on the benzofuran (B130515) portion of the molecule, depending on the substitution pattern of the starting salicylonitrile. researchgate.net
Below is a data table summarizing the synthesis of a substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one.
| Starting Material | Reagents and Conditions | Product |
| Methyl 2-[(cyanophenoxy)methyl]-3-furoates | Excess t-BuOK, DMF, 65°C | Substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones |
Reactivity and Mechanistic Investigations of Furo 3,2 B Pyridin 2 3h One
Characteristic Chemical Transformations of the Furo[3,2-b]pyridin-2(3H)-one Ring System
The chemical transformations of the this compound ring are dictated by the distinct yet electronically connected pyridine (B92270) and furanone components. The reactivity can be directed selectively toward one moiety or can involve the entire bicyclic system, leading to profound structural changes.
The pyridine moiety in the this compound system is present as a 2-pyridone tautomer. The 2-pyridone ring is known to participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene (B151609). The greater electronegativity of the nitrogen atom tends to withdraw electron density from the ring carbons, making electrophilic attack more challenging compared to carbocyclic aromatic systems. youtube.com
In fused systems like this compound, the reactivity is further modulated by the electron-donating nature of the fused furanone ring. This fusion can influence the regioselectivity of electrophilic substitutions. For related benzofuro[2,3-c]pyridines, electrophilic substitution reactions such as nitration and acylation have been shown to occur exclusively at specific positions of the benzene ring, guided by the electronic effects of the fused heterocyclic system. researchgate.net While specific studies on the electrophilic substitution of this compound are not extensively detailed in the literature, it is anticipated that reactions would proceed at the electron-rich positions of the pyridinone ring, influenced by both the nitrogen atom and the fused lactone. The 2-pyridone structure is also capable of acting as a bioisostere for various functional groups and can serve as both a hydrogen bond donor and acceptor, which is a key feature in its interaction with other molecules. nih.govrsc.org
The furanone moiety contains a lactone functional group, which is the primary site for nucleophilic attack. The reactivity of this part of the molecule has been investigated through analogous systems, such as 2H-furo[3,2-b]pyran-2-ones. Studies on these related compounds reveal that the direction of the reaction is highly dependent on the nature of the nucleophile. nih.govbeilstein-journals.org
Condensation with strong nucleophiles like aliphatic amines typically occurs at a carbonyl group, leading to the formation of products such as enamines without the opening of the furanone ring. nih.gov However, the reaction is sensitive to the nucleophilicity of the attacking species; for instance, less nucleophilic aromatic amines like aniline (B41778) often fail to react under similar conditions. nih.govbeilstein-journals.org The presence of electron-donating or withdrawing groups on the heterocyclic system can also significantly impact the reactivity of the carbonyl moiety. nih.gov This highlights the tunability of the furanone ring's reactivity toward various nucleophiles.
The table below summarizes the observed reactivity of a closely related furo[3,2-b]pyran-2-one system with different nitrogen nucleophiles, which serves as a model for the expected reactivity of the furanone moiety in this compound.
| Nucleophile Type | Reaction Conditions | Observed Outcome | Reference |
|---|---|---|---|
| Aliphatic Amines (e.g., benzylamine) | Reflux in AcOH | Condensation to form an exocyclic enamine; no ring opening. | nih.gov |
| Aromatic Amines (e.g., aniline) | Reflux in AcOH | No reaction; starting material recovered. | nih.govbeilstein-journals.org |
| Dinucleophiles (e.g., hydrazines) | Reflux in AcOH | Furanone ring opening followed by recyclization. | nih.gov |
| Hydroxylamine | Reflux in EtOH | Furanone ring opening followed by recyclization to an isoxazolone. | nih.gov |
The this compound ring system is susceptible to cleavage and rearrangement under specific conditions, leading to novel molecular architectures. These transformations represent some of the most synthetically useful aspects of this scaffold's chemistry.
One significant pathway is photochemical ring opening. Research on a closely related derivative, 5,6-dihydrofuro[3,2-b]pyridin-2(4H)-one, has shown that upon irradiation in a protic solvent like methanol, the molecule undergoes an electrocyclic ring opening. rsc.org This process results in the formation of acyclic dien-4-olide products, demonstrating that UV light can be used to induce a profound structural transformation of the heterocyclic core. rsc.org In aprotic solvents like benzene, the same compound undergoes dimerization instead of ring opening. rsc.org
Another critical transformation pathway involves nucleophile-induced ring opening and subsequent recyclization. This is particularly evident in reactions with dinucleophiles such as hydrazines and hydroxylamine. nih.gov In these reactions, the initial nucleophilic attack occurs at the furanone lactone, leading to the opening of the furan (B31954) ring. The second nucleophilic site on the reagent then attacks another electrophilic center in the intermediate, leading to the formation of a new heterocyclic ring. For example, the reaction of analogous furo[3,2-b]pyran-2-ones with hydrazines results in the formation of pyrazol-3-ones, demonstrating a complete recyclization of the original furanone moiety into a different five-membered ring system. nih.govbeilstein-journals.orgresearchgate.net This ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism is a powerful strategy for converting the furopyridinone scaffold into other valuable heterocyclic structures.
Theoretical and Experimental Elucidation of Reaction Mechanisms
Understanding the intricate reaction pathways of this compound requires a combination of theoretical modeling and experimental observation. Computational chemistry provides insights into the energetics and geometries of transient states, while spectroscopic and analytical techniques allow for the detection and characterization of key intermediates.
While specific computational studies on the reactivity of this compound are not widely documented, Density Functional Theory (DFT) calculations are a standard and powerful tool for elucidating reaction mechanisms in related heterocyclic systems. Such studies allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation barriers for competing reaction pathways.
For example, in the study of reactions between pyridinium (B92312) salts and π-deficient ethylenes to form furan derivatives, DFT calculations were employed to rationalize the experimental outcomes. researchgate.net The calculations compared the energetics of a potential [3+2] cycloaddition pathway against an SNi-like reaction pathway. The results showed that while the cycloaddition was kinetically favorable (lower barrier), the furan product formed via the SNi-like pathway was thermodynamically much more stable, explaining why it was the sole product observed under the reaction conditions. researchgate.net
This type of computational analysis would be invaluable for understanding the transformations of this compound. DFT calculations could be used to:
Predict the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of frontier molecular orbitals (HOMO/LUMO).
Model the transition states for ring-opening reactions to understand the energetic feasibility and stereochemical outcomes.
Compare the stability of various potential intermediates and products in recyclization pathways to predict the major products.
The table below outlines typical parameters obtained from DFT studies that are used to interpret reaction mechanisms.
| Computational Parameter | Information Provided | Relevance to Mechanism Elucidation |
|---|---|---|
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Helps determine the kinetic favorability of a reaction pathway; lower barriers indicate faster reactions. |
| Reaction Energy (ΔG) | The overall free energy change of a reaction. | Indicates the thermodynamic stability of products relative to reactants; negative values indicate a favorable reaction. |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the bonding changes occurring during the key step of a reaction. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Predicts the reactivity of a molecule, identifying likely sites for nucleophilic (LUMO) and electrophilic (HOMO) attack. |
The experimental identification of reaction intermediates is crucial for validating proposed mechanisms. A suite of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. One-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms in both stable products and, in some cases, observable intermediates. nih.gov For instance, in the reaction of furanones with amines, the formation of an enamine intermediate can be confirmed by the appearance of characteristic signals for the vinyl and N-H protons in the ¹H NMR spectrum. nih.gov
Infrared (IR) spectroscopy is useful for tracking changes in functional groups. The disappearance of the lactone carbonyl stretch and the appearance of new stretches (e.g., amide or carboxylic acid) can signal a ring-opening event.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), provides accurate mass measurements that help determine the elemental composition of intermediates and products, confirming that a proposed molecular formula is correct.
X-ray Crystallography offers unambiguous proof of structure for stable, crystalline products. In the study of the recyclization of furo[3,2-b]pyran-2-ones, X-ray diffraction was used to definitively confirm the structures of the final pyrazolone (B3327878) products, thereby validating the proposed ring-opening and recyclization pathway. nih.govbeilstein-journals.org
By combining these experimental techniques with computational modeling, a comprehensive picture of the reactivity and mechanistic pathways of this compound can be developed.
Advanced Spectroscopic Characterization Techniques for Furo 3,2 B Pyridin 2 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Furo[3,2-b]pyridin-2(3H)-one Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a complete picture of its molecular framework.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The expected spectrum for this compound would show distinct signals for the protons on the pyridine (B92270) and furanone rings, as well as the methylene (B1212753) protons at the C3 position and the N-H proton.
Aromatic Protons: The protons on the pyridine ring (H5, H6, and H7) would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would allow for their unambiguous assignment.
Methylene Protons (H3): The two protons at the C3 position are diastereotopic and would likely appear as a singlet or two distinct signals in the aliphatic region (around δ 3.5-4.5 ppm), depending on the solvent and temperature.
NH Proton: The proton attached to the nitrogen atom would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Hypothetical ¹H NMR Data Table for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H3 | ~ 4.0 | s | - |
| H5 | ~ 7.2 | dd | J = 7.5, 5.0 |
| H6 | ~ 7.8 | d | J = 7.5 |
| H7 | ~ 8.3 | d | J = 5.0 |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Carbonyl Carbon (C2): The lactone carbonyl carbon would be the most downfield signal, typically appearing in the range of δ 165-175 ppm.
Aromatic and Olefinic Carbons: The carbons of the pyridine and furan (B31954) rings would resonate in the δ 100-160 ppm region.
Aliphatic Carbon (C3): The methylene carbon at C3 would appear at the most upfield region, likely around δ 40-50 ppm.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~ 170 |
| C3 | ~ 45 |
| C3a | ~ 115 |
| C5 | ~ 120 |
| C6 | ~ 140 |
| C7 | ~ 150 |
Two-Dimensional (2D) NMR Correlation Techniques (e.g., HSQC, HMBC)
2D NMR experiments are crucial for confirming the assignments made from 1D spectra.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly attached protons and carbons, definitively linking the signals from the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration.
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ would be characteristic of the lactone carbonyl group.
C=N and C=C Stretching: Vibrations from the pyridine ring would appear in the 1500-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching of the furanone ring would be observed in the 1000-1300 cm⁻¹ range.
Hypothetical IR Data Table for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~ 3300 | Medium |
| C-H Stretch (Aromatic) | ~ 3100 | Medium |
| C-H Stretch (Aliphatic) | ~ 2950 | Medium |
| C=O Stretch (Lactone) | ~ 1720 | Strong, Sharp |
| C=N/C=C Stretch (Ring) | ~ 1600, 1550 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₇H₅NO₂, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Expected HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Electronic Absorption Spectroscopy for Optical Properties
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the electronic absorption spectroscopy of this compound. While research exists on the synthesis and biological activities of various derivatives of the broader furo[3,2-b]pyridine (B1253681) family, detailed characterization of the optical properties for the specific parent compound, this compound, is not publicly available.
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for elucidating the electronic structure and optical properties of molecules. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the π-electron system and the presence of chromophores within the molecule.
For a compound like this compound, which contains a fused heterocyclic system with both aromatic and lactam moieties, one would anticipate characteristic absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, originate from the excitation of electrons in the π-bonding orbitals of the aromatic system to anti-bonding π* orbitals. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen heteroatoms) to an anti-bonding π* orbital.
The solvent environment can significantly influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. By studying the spectral shifts in a range of solvents with varying polarities, further insights into the nature of the electronic transitions and the ground- and excited-state dipole moments of the molecule can be obtained.
Although no specific data tables for this compound can be presented, the table below illustrates the kind of data that would be generated from such an experimental investigation, based on general principles for similar heterocyclic compounds.
Hypothetical Electronic Absorption Data for this compound
| Solvent | Dielectric Constant (ε) | λmax,1 (nm) (π → π*) | Molar Absorptivity (ε1, M-1cm-1) | λmax,2 (nm) (n → π*) | Molar Absorptivity (ε2, M-1cm-1) |
|---|---|---|---|---|---|
| Hexane | 1.88 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dichloromethane | 8.93 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetonitrile | 37.5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methanol | 32.7 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Further experimental research is required to determine the precise electronic absorption characteristics and optical properties of this compound. Such studies would be invaluable for a deeper understanding of its photophysical behavior and for potential applications in materials science and medicinal chemistry.
Computational Chemistry and Molecular Modeling of Furo 3,2 B Pyridin 2 3h One
Quantum Chemical Calculations on Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. beilstein-journals.org For Furo[3,2-b]pyridin-2(3H)-one, a DFT analysis would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict key structural parameters.
Following optimization, a variety of ground-state properties can be calculated. These include the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule, and the electrostatic potential, which is crucial for understanding intermolecular interactions. Furthermore, DFT calculations yield energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound
| Property | Description | Predicted Significance |
| Optimized Geometry | The lowest energy 3D structure, providing bond lengths and angles. | Reveals the planarity and conformation of the fused ring system. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower chemical reactivity. |
| Electrostatic Potential | A map of charge distribution on the molecule's surface. | Highlights regions prone to nucleophilic or electrophilic attack. |
Note: The data in this table is illustrative and represents the types of results expected from a DFT calculation, not actual published data.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. rsc.orgijcce.ac.ir TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. rsc.org This is crucial for predicting and interpreting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum.
The calculations provide the energies of electronic transitions from the ground state to various excited states. researchgate.net Each transition is associated with an oscillator strength, which corresponds to the intensity of an absorption peak in the spectrum. By analyzing the molecular orbitals involved in these transitions (e.g., from a π orbital to a π* anti-bonding orbital), one can characterize the nature of the electronic excitations. nih.gov
Conformer Analysis and Stability Predictions
This compound has a rigid fused-ring structure, which limits the number of possible conformers. However, the lactam ring is not planar, which could allow for slight puckering. Computational methods can be used to explore the potential energy surface of the molecule to identify different conformations. By calculating the relative energies of these conformers, it is possible to predict the most stable arrangement and the energy barriers between different conformations. This information is valuable for understanding the molecule's flexibility and the populations of different conformers at various temperatures.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insights into static properties, MD simulations offer a dynamic picture of molecular behavior. For this compound, MD simulations could be employed to understand how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to model the system's evolution. This can reveal important information about solvation, diffusion, and conformational changes. For instance, simulating this compound in a box of water molecules would show how hydrogen bonds and other non-covalent interactions are formed and broken, providing a detailed view of its solvation shell.
Theoretical Predictions of Reactivity and Spectroscopic Parameters
Computational chemistry is instrumental in predicting a molecule's reactivity and its spectroscopic signatures.
For reactivity, DFT-based descriptors can be calculated. These include Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule by analyzing the change in electron density upon the addition or removal of an electron. The local softness and hardness are other parameters that help in predicting the regioselectivity of chemical reactions.
For spectroscopy, in addition to the UV-Vis spectra from TD-DFT, it is possible to predict vibrational spectra (infrared and Raman). By calculating the harmonic frequencies corresponding to the vibrational modes of the molecule, a theoretical spectrum can be generated. This calculated spectrum can be compared with experimental data to aid in the assignment of observed spectral bands to specific molecular vibrations, such as C=O stretching or N-H bending. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can also be computed to assist in the structural elucidation of this compound and its derivatives.
Biological Significance and Structure Activity Relationship Sar Studies of Furo 3,2 B Pyridin 2 3h One Analogs
Furo[3,2-b]pyridin-2(3H)-one as a Key Privileged Scaffold in Drug Discovery
The furo[3,2-b]pyridine (B1253681) core is increasingly recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can bind to multiple, distinct biological targets. This versatility makes them valuable starting points for the development of new therapeutic agents. The identification of such scaffolds is a key tool in chemical biology and drug discovery, streamlining the process of finding novel compounds with specific biological activities.
The this compound structure, a specific iteration of the broader furopyridine class, possesses features that make it particularly attractive for drug design. Pyridinone structures, in general, are important building blocks in medicinal chemistry because they can act as both hydrogen bond donors and acceptors. This allows them to form crucial interactions with biological targets like proteins and enzymes. The physicochemical properties of the pyridinone scaffold, such as polarity, lipophilicity, and hydrogen bonding capacity, can be readily modified, making it highly adaptable for various therapeutic applications.
The furo[3,2-b]pyridine scaffold, while structurally related to other well-known kinase inhibitor motifs, is not a typical ATP mimetic, which has led to the discovery of inhibitors with significantly different activity profiles. This unique characteristic allows for the development of highly selective inhibitors for certain enzyme families, such as cdc-like kinases (CLKs), as well as potent modulators of critical signaling pathways like the Hedgehog pathway. The ability to generate structurally related compounds with distinct biological activities from a single core scaffold highlights the "privileged" nature of the furo[3,2-b]pyridine framework.
Furthermore, the fusion of the furan (B31954) and pyridine (B92270) rings creates a rigid, bicyclic system that can orient substituents in specific spatial arrangements, facilitating precise interactions with target binding sites. Derivatives of the broader furopyridine class have demonstrated a wide range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties, reinforcing the significance of this scaffold in medicinal chemistry. The adaptability of the this compound scaffold allows for its use in fragment-based drug design and as a bioisostere for other chemical groups, further expanding its utility in the quest for new and effective drugs.
Advanced Structure-Activity Relationship (SAR) Methodologies
The exploration of this compound and its analogs as biologically active agents relies heavily on advanced structure-activity relationship (SAR) methodologies. These approaches systematically investigate how chemical structure influences biological activity, guiding the design of more potent and selective compounds. Through a combination of targeted synthesis, computational modeling, and pharmacophore analysis, researchers can elucidate the key molecular features required for a desired pharmacological effect.
Design and Synthesis of this compound Analogs for SAR Derivation
The foundation of any SAR study is the strategic design and synthesis of a library of analog compounds, where specific parts of the core molecule are systematically varied. The goal is to create a set of molecules that can probe the chemical space around the main scaffold, allowing for the evaluation of different substituents at various positions.
A convenient and efficient method for the synthesis of the Furo[3,2-b]pyridine core involves a one-pot reaction that sequentially forms the necessary carbon-carbon and carbon-oxygen bonds. nih.gov This process utilizes a palladium/carbon-copper catalysis system, often assisted by ultrasound irradiation, to couple a 3-chloro-2-hydroxy pyridine precursor with a variety of terminal alkynes. nih.gov This approach directly installs diverse substituents at the 2-position of the Furo[3,2-b]pyridine ring system, making it highly suitable for generating a focused library of analogs to probe the SAR at this site. nih.gov
For related scaffolds like the isomeric Furo[2,3-b]pyridines, synthetic strategies have been developed specifically to facilitate extensive SAR studies. One such approach is a concise 4-step synthesis that yields a core structure with chemical "handles"—typically halogen atoms—at the 3- and 5-positions. nih.gov These handles are strategically placed to allow for subsequent palladium-mediated cross-coupling reactions, such as the Suzuki coupling, which can be used to introduce a wide array of aryl and heteroaryl groups. nih.govkent.ac.uk This methodology provides a powerful platform for rapidly building chemical diversity and exploring the impact of substituents at multiple points on the furopyridine scaffold. nih.gov By adapting such strategies, a diverse library of this compound analogs can be generated for comprehensive biological screening.
Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational chemistry provides indispensable tools for understanding and predicting the biological activity of this compound analogs, thereby accelerating the drug design process.
Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For analogs of the closely related Furo[2,3-b]pyridine (B1315467) scaffold, docking studies have been instrumental in elucidating their mechanism of action. For instance, potent inhibitors of Focal Adhesion Kinase (FAK) were docked into the enzyme's active site to understand their binding modes and rationalize their high affinity. nih.gov Similarly, Furo[2,3-b]pyridine derivatives showing anticancer activity were studied via docking against key cancer-related proteins like AKT1, estrogen receptor alpha (ERα), and HER2, revealing strong binding affinities that suggest a mechanism involving the disruption of cellular signaling pathways. cncb.ac.cn These studies help to visualize the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand's binding, providing a structural basis for designing improved inhibitors.
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to identify which spatial properties are correlated with higher or lower activity. nih.gov For derivatives of pyridin-2-one, 3D-QSAR models have been successfully constructed and validated, demonstrating good predictive ability. nih.gov Such models generate contour maps that highlight regions where bulky groups, positive or negative charges, or hydrophobic and hydrophilic moieties are favorable or unfavorable for activity, offering clear guidance for the structural modification of this compound analogs.
Table 1: Key Parameters for Validating a 3D-QSAR Model This table presents typical statistical parameters used to assess the reliability and predictive power of a 3D-QSAR model, based on studies of related heterocyclic compounds. nih.gov
| Parameter | Symbol | Description | Value Indicating a Good Model |
| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |
| Non-cross-validated Correlation Coefficient | R² | Measures the goodness of fit of the model to the training data. | > 0.7 |
| Standard Error of Estimate | SEE | Indicates the absolute error of the predictions. | Lower values are better. |
| F-statistic | F | Represents the statistical significance of the model. | Higher values are better. |
| Predictive R² for External Test Set | R²_pred | Measures the model's ability to predict the activity of new, unseen compounds. | > 0.6 |
Pharmacophore Modeling and Ligand-Based Drug Design for this compound Derivatives
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. slideshare.net A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific target and trigger a biological response. slideshare.netunina.it These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. slideshare.net
The process begins by analyzing a set of known active ligands to identify their common chemical features and their spatial arrangement. unina.it This can be done using automated software that superimposes the 3D conformations of the active molecules to derive a common feature hypothesis. unina.it For example, a pharmacophore model developed for inhibitors of a specific target might consist of two hydrogen bond acceptors and three aromatic rings arranged in a precise 3D geometry. science.gov
Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. slideshare.net This virtual screening process rapidly identifies novel molecules from the database that match the pharmacophore's features, and are therefore predicted to be biologically active. slideshare.net These "hit" compounds can then be acquired or synthesized for biological testing. This approach has been successfully applied to scaffolds related to this compound, such as thieno[2,3-b]pyridines, to identify new potential inhibitors. science.gov This methodology provides a powerful tool for discovering new chemical scaffolds and designing novel this compound derivatives with desired biological activities.
Identification of Key Structural Motifs for Biological Activity
Through the integrated application of synthesis and computational modeling, specific structural motifs within the this compound framework and its analogs can be identified as critical for biological activity. SAR studies allow for a detailed understanding of how different substituents at various positions on the heterocyclic core influence potency and selectivity.
For the Furo[3,2-b]pyridine scaffold, studies have shown that substituents at the 2-position play a significant role in determining cytotoxic activity against cancer cells. nih.govresearchgate.net For example, the introduction of a specific phenyl-containing group at this position led to a derivative with encouraging growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines and inhibitory activity against the enzyme SIRT1. nih.govresearchgate.net
In studies of the isomeric Furo[2,3-b]pyridine scaffold, which shares many structural features, specific substitutions have led to highly potent enzyme inhibitors. For example, certain derivatives were identified as potent inhibitors of Focal Adhesion Kinase (FAK), with IC₅₀ values in the nanomolar range. nih.gov The SAR analysis revealed that small, specific groups on a phenyl ring attached to the core were crucial for this high potency. Molecular docking of these compounds suggested that these motifs were responsible for key interactions within the FAK active site. nih.gov Similarly, SAR studies on pyrido[3,2-b]pyrazinones, which contain the same pyridine ring fusion, showed that activity was highly sensitive to the nature of substituents at different positions, with aryl groups and various alkyl chains significantly modulating potency against the PDE5 enzyme. kent.ac.uk
Table 2: Structure-Activity Relationship of Selected Furopyridine Analogs This interactive table summarizes biological activity data for representative compounds based on the Furo[3,2-b]pyridine and related scaffolds, highlighting the impact of different substituents.
| Scaffold | Compound ID | Key Substituents | Target/Assay | Activity (IC₅₀) | Reference |
| Furo[3,2-b]pyridine | 3b | 2-(4-(dimethylamino)phenyl)ethyn-1-yl | SIRT1 Inhibition | Encouraging Activity | nih.gov, researchgate.net |
| Furo[2,3-b]pyridine | 4a | Phenylamino group with 2-chloro-3-methylphenyl | FAK Inhibition | 54.96 nM | nih.gov |
| Furo[2,3-b]pyridine | 4c | Phenylamino group with 3-chloro-2-fluorophenyl | FAK Inhibition | 50.98 nM | nih.gov |
| Pyrido[3,2-b]pyrazinone | 9 | R1 = p-methoxyphenyl, R2 = methyl, Ar = 4-fluorophenyl | PDE5 Inhibition | 3.2 nM | kent.ac.uk |
| Pyrido[3,2-b]pyrazinone | 15 | R1 = cyclohexyl, R2 = methyl, Ar = 4-fluorophenyl | PDE5 Inhibition | 6.4 nM | kent.ac.uk |
Applications of Furo 3,2 B Pyridin 2 3h One in Contemporary Organic Synthesis and Materials Science
Furo[3,2-b]pyridin-2(3H)-one as a Synthetic Intermediate for Complex Heterocyclic Systems
The Furo[3,2-b]pyridine (B1253681) core serves as a versatile precursor for the synthesis of more complex molecular architectures. nih.govresearchgate.net Although direct examples starting from this compound are not extensively documented, the reactivity of the parent furo[3,2-b]pyridine scaffold demonstrates its utility as a synthetic intermediate. Functionalization of the pre-formed furo[3,2-b]pyridine ring system is a key strategy for building molecular diversity.
One powerful method is regioselective lithiation. For instance, treatment of the furo[3,2-b]pyridine core with lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate specific carbon positions, such as C5. This allows for the subsequent introduction of various electrophiles, including aldehydes, ketones, or alkyl halides. This approach enables the precise construction of substituted derivatives, which are crucial for developing compounds with tailored properties, such as kinase inhibitors.
Furthermore, related heterocyclic systems like 2H-furo[3,2-b]pyran-2-ones undergo reactions with dinucleophiles, such as hydrazine derivatives, resulting in a recyclization process where the furan (B31954) ring opens. This reaction pathway has been used to create a general method for synthesizing substituted pyrazol-3-ones that contain an allomaltol fragment. beilstein-journals.orgnih.gov This type of transformation on a related scaffold suggests that the lactam ring in this compound could potentially be opened or rearranged to access novel heterocyclic systems.
The synthesis of the furo[3,2-b]pyridine core itself can be achieved through various methods, including one-pot Sonogashira coupling followed by heteroannulation sequences, which provides a direct route to this important scaffold. nih.gov
Potential Applications in Organic Electronics and Material Science
The unique electronic structure of the furo[3,2-b]pyridine system, resulting from the fusion of a π-electron-rich furan ring and a π-deficient pyridine (B92270) ring, makes it a versatile and attractive scaffold for applications in materials science. While the specific properties of this compound have not been detailed, the parent scaffold and its isomers are being investigated for their potential in organic electronics.
For example, derivatives of the isomeric furo[3,2-c]pyridine have been developed as photosensitizers with aggregation-induced emission (AIE) properties. One such photosensitizer, LIQ-TF, demonstrated near-infrared emission with a high quantum yield and efficient generation of reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (˙OH). nih.gov This highlights the potential of the furopyridine core in photodynamic applications and bio-imaging. nih.gov The ability to fine-tune the electronic and optical properties through synthetic modifications makes these fused heterocycles valuable in the design of functional materials. researchgate.net
Ligand Design and Coordination Chemistry Featuring Furo[3,2-b]pyridine Moieties
The nitrogen atom in the pyridine ring of the furo[3,2-b]pyridine scaffold provides a natural coordination site for metal ions, making its derivatives promising candidates for ligand design in coordination chemistry and catalysis. researchgate.netekb.eg
Research has shown the successful incorporation of furo[3,2-b]pyridine moieties into complex ligand architectures. A notable example involves a chiral-at-metal ruthenium(II) catalyst. This catalyst is composed of two bidentate ligands, each featuring a furo[3,2-b]pyridyl-functionalized N-heterocyclic carbene (NHC). researchgate.net The specific cis-coordination of these bulky ligands around the ruthenium center generates helical chirality and a highly shielded catalytic site, demonstrating the utility of the furo[3,2-b]pyridine unit in creating sophisticated, stereoselective catalysts. researchgate.net
The table below summarizes the components of this advanced catalyst system, illustrating the integration of the furo[3,2-b]pyridine scaffold.
| Component | Description | Role in Complex |
| Metal Center | Ruthenium(II) | Catalytically active stereogenic center |
| Primary Ligand | Furo[3,2-b]pyridyl-functionalized N-heterocyclic carbene | Bidentate ligand creating a chiral environment |
| Ancillary Ligands | Two labile acetonitrile molecules | Compose the active catalytic site |
| Key Moiety | 2-(tert-butyl)furo[3,2-b]pyridine | Provides steric shielding for the catalytic site |
Data sourced from a study on chiral ruthenium(II) catalysts. researchgate.net
The ability of the furo[3,2-b]pyridine core to act as a robust N-donor ligand opens avenues for the development of new metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.
Future Research Directions and Perspectives for Furo 3,2 B Pyridin 2 3h One
Innovation in Sustainable and Efficient Synthetic Routes
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, minimization of hazardous substances, and improvement of energy efficiency. rasayanjournal.co.inmdpi.com Future research into the synthesis of Furo[3,2-b]pyridin-2(3H)-one should focus on developing routes that align with these principles.
Current methods for constructing related furo[3,2-b]pyridine (B1253681) systems often rely on multi-step sequences and metal-mediated couplings, such as palladium- and copper-catalyzed reactions. nih.govnih.govresearchgate.net While effective, these approaches can present challenges related to catalyst cost, metal contamination in the final product, and the use of non-renewable solvents. Future innovations could explore the following areas:
Catalytic Systems: Development of catalysts based on earth-abundant metals or even metal-free catalytic systems would offer a more sustainable alternative to precious metal catalysts. rasayanjournal.co.in The use of heterogeneous catalysts, such as Palladium on Carbon (Pd/C), which can be easily recovered and recycled, represents a positive step in this direction. nih.gov
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel (one-pot) can significantly reduce waste from intermediate workups and purifications. nih.govniscpr.res.in Research into tandem heterocyclization reactions, as demonstrated in the synthesis of related fused systems, could provide a blueprint for more efficient access to the this compound core. researchgate.net
Alternative Energy Sources: The application of microwave irradiation and ultrasound has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds. rasayanjournal.co.innih.gov Investigating these technologies for the key cyclization and functionalization steps in the synthesis of this compound is a promising avenue.
Green Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. niscpr.res.inunibo.it Developing synthetic protocols that are compatible with these green solvents is a critical goal.
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
| Atom Economy | Designing tandem or one-pot reactions that incorporate most atoms from the reactants into the final product. | Reduced waste, lower material costs. |
| Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with water, ethanol, or ionic liquids. | Improved safety, reduced environmental pollution. rasayanjournal.co.in |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and temperatures. nih.gov | Lower energy consumption, faster synthesis. |
| Catalysis | Employing recyclable heterogeneous catalysts or earth-abundant metal catalysts instead of stoichiometric reagents. | Reduced metal waste, lower costs, easier purification. |
Unexplored Reactivity and Novel Chemical Transformations
The this compound scaffold possesses multiple reactive sites, offering a rich platform for chemical exploration to generate novel derivatives. The lactam moiety, the furan (B31954) ring, and the pyridine (B92270) ring each present distinct opportunities for functionalization.
Future research should systematically explore the reactivity of this core, including:
Lactam N-H Functionalization: The nitrogen atom of the pyridinone ring is a key site for introducing diversity. Future work could focus on N-alkylation, N-arylation, and N-acylation to explore how substituents at this position influence biological activity, a common strategy in medicinal chemistry.
C3-Position Chemistry: The methylene (B1212753) group adjacent to the lactam carbonyl (C3) could potentially be functionalized. Exploration of enolate-type chemistry at this position could enable the introduction of a wide array of substituents, leading to new chemical entities.
Furan Ring Transformations: The electron-rich furan ring is susceptible to electrophilic aromatic substitution. Investigating reactions such as halogenation, nitration, and Friedel-Crafts acylation could yield key intermediates for further elaboration via cross-coupling reactions. Additionally, the furan ring could participate in cycloaddition reactions or ring-opening transformations under specific conditions, leading to novel heterocyclic systems. beilstein-journals.org
Pyridine Ring Functionalization: The pyridine ring can be functionalized through various methods, including nucleophilic aromatic substitution (SNAr) on pre-activated substrates (e.g., halo-derivatives) or direct C-H activation/functionalization, which is a rapidly advancing field that minimizes the need for pre-functionalized starting materials.
Systematic studies on the reactivity of the parent this compound will be crucial for unlocking its full potential as a scaffold for drug discovery and materials science.
Expansion of Biological Target Space and Therapeutic Applications
The broader class of furo[3,2-b]pyridines has demonstrated activity against several important biological targets, suggesting that the this compound core is a promising starting point for new therapeutic agents. nih.govresearchgate.net
Future research should aim to expand the known biological target space by screening this compound-based libraries against diverse target classes. Key areas for exploration include:
Kinase Inhibition: Given that derivatives of the parent furo[3,2-b]pyridine scaffold are potent inhibitors of cdc-like kinases (CLKs), and related benzofused pyridinones inhibit Btk and PI3Kδ, a significant opportunity exists to explore the this compound core for activity against other kinases implicated in cancer, inflammation, and neurodegenerative diseases. nih.govnih.gov
Epigenetic Targets: Many heterocyclic scaffolds are effective modulators of epigenetic enzymes. Screening against targets such as histone deacetylases (HDACs), histone methyltransferases (HMTs), and sirtuins (such as SIRT1, which has been inhibited by related compounds) could uncover novel therapeutic avenues. nih.govresearchgate.net
Central Nervous System (CNS) Targets: The furo[3,2-b]pyridine scaffold has been used to develop agonists for serotonin (B10506) receptors (5-HT1F) for migraine treatment and ligands for nicotinic receptors. google.comresearchgate.net The unique polarity and structural features of the this compound motif may be favorable for targeting other CNS receptors and ion channels.
Infectious Diseases: There is a constant need for new antibacterial and antiviral agents. Screening compound libraries based on this scaffold against various pathogens could identify novel leads for anti-infective drug discovery.
| Target Class | Precedent in Furo[3,2-b]pyridine & Related Scaffolds | Potential Therapeutic Area |
| Protein Kinases | CLK, Btk, PI3Kδ inhibitors identified. nih.govnih.gov | Oncology, Immunology |
| GPCRs | 5-HT1F receptor agonists developed. researchgate.net | Neurology (e.g., Migraine) |
| Signaling Pathways | Modulators of the Hedgehog pathway discovered. nih.gov | Developmental Disorders, Oncology |
| Sirtuins | Inhibition of SIRT1 demonstrated. nih.govresearchgate.net | Metabolic Diseases, Oncology |
| Nicotinic Receptors | Ligands for nicotinic receptors identified. google.com | CNS Disorders |
Integration of Artificial Intelligence and Machine Learning in this compound Research and Development
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical synthesis. Integrating these computational tools into this compound research can accelerate progress and uncover novel opportunities.
Future directions in this area include:
De Novo Drug Design: Generative AI models can be used to design novel this compound derivatives with optimized properties. By learning from existing chemical and biological data, these models can propose new molecules predicted to have high affinity for a specific biological target and favorable drug-like properties.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of new derivatives before they are synthesized. This allows researchers to prioritize the most promising compounds, saving time and resources. As screening data becomes available for this scaffold, robust QSAR models can guide the design of next-generation compounds.
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target molecules. These tools can analyze the vast chemical literature to identify the best reaction conditions and starting materials, potentially uncovering more sustainable or cost-effective pathways than those designed by human chemists alone.
Virtual Screening and Target Identification: ML models can be used to perform large-scale virtual screens of this compound libraries against structural models of thousands of proteins. This can help identify unexpected biological targets for the scaffold, thereby expanding its potential therapeutic applications beyond the currently known areas.
By embracing these computational approaches, the research and development process for this compound can be made more efficient, innovative, and targeted, ultimately accelerating the journey from a promising scaffold to potentially impactful new medicines and materials.
Q & A
Q. What are the common synthetic routes for Furo[3,2-B]pyridin-2(3H)-one derivatives?
Methodological Answer: this compound derivatives are typically synthesized via multicomponent reactions or functionalization of preformed heterocyclic scaffolds. For example, zinc-mediated reductive cyclization in acetic acid (e.g., synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one) achieves high yields (86%) under mild conditions . Stepwise protocols often involve:
Cyclization : Using Zn/AcOH for reductive elimination.
Functionalization : Alkylation or condensation with aldehydes (e.g., 3-chloro-2-fluorobenzaldehyde) in methanol under reflux .
Key characterization methods include / NMR and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. How is structural characterization of this compound derivatives performed?
Methodological Answer: Structural elucidation relies on:
- NMR Spectroscopy : NMR identifies proton environments (e.g., aldehydic protons at δ 9.8–10.2 ppm in methyl 2-formyl derivatives) . NMR confirms carbonyl carbons (~170–180 ppm) and aromatic systems .
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming fused-ring systems (e.g., spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds) .
- Mass Spectrometry : ESI-MS validates molecular ions (e.g., [M+H] peaks) .
Q. What reactivity patterns are observed in this compound derivatives?
Methodological Answer: The lactone moiety in this compound undergoes nucleophilic attack at the carbonyl carbon, enabling:
- Condensation Reactions : With active methylene compounds (e.g., 2-thioxothiazolidin-4-one) to form spirocyclic adducts .
- Electrophilic Substitution : Bromination at the 6-position using NBS or direct metalation with LHMDS .
Advanced Research Questions
Q. How can microwave irradiation optimize the synthesis of this compound derivatives?
Methodological Answer: Microwave-assisted synthesis significantly reduces reaction times while maintaining yields. For example, condensation of methyl 2-formyl derivatives with 3-amino-2-thioxothiazolidin-4-one under microwave irradiation (80–100°C, 20–30 min) achieves ~75–85% yields, compared to 6–8 hours under conventional heating . Key parameters:
- Power : 300–600 W for uniform heating.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance microwave absorption.
Q. What electrocatalytic strategies improve multicomponent reactions involving this compound?
Methodological Answer: Electrocatalysis enables green, one-pot synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives. Using mediators like TEMPO (0.1 equiv) in ethanol/water (3:1) at 25°C under constant current (10 mA/cm) achieves 72–89% yields in 2–4 hours . Key factors:
- Mediator Choice : TEMPO enhances electron transfer, reducing overpotential.
- Solvent System : Ethanol/water mixtures improve substrate solubility and stability.
Q. How do substituents influence the biological activity of this compound derivatives?
Methodological Answer: Substituents at the 2- and 5-positions modulate bioactivity:
- Antimicrobial Activity : 2-Aryl derivatives (e.g., 3-trifluoromethylphenyl) exhibit MIC values of 4–8 µg/mL against S. aureus due to enhanced lipophilicity .
- Dopamine Receptor Modulation : 4-(Methoxy-methyl) groups improve blood-brain barrier penetration, as shown in in vivo antiparkinsonian assays (ED = 1.2 mg/kg) .
Structure-activity relationships (SAR) are validated via molecular docking and in vitro receptor binding assays.
Q. What mechanistic insights explain regioselectivity in this compound functionalization?
Methodological Answer: Regioselectivity is governed by electronic and steric effects:
- Electrophilic Aromatic Substitution : Bromination favors the 6-position due to electron-rich π-clouds in the fused furan ring .
- Nucleophilic Additions : Aldehyde condensations occur at the α-position to the lactone oxygen, driven by resonance stabilization of the transition state .
Computational studies (DFT) using Gaussian 16 at the B3LYP/6-31G(d) level confirm charge distribution patterns .
Q. How are data contradictions resolved in structural assignments of this compound derivatives?
Methodological Answer: Discrepancies between NMR and crystallographic data are addressed via:
Dynamic NMR Experiments : To detect rotational barriers in hindered substituents.
NOESY Correlations : To confirm spatial proximity of protons (e.g., axial vs. equatorial substituents) .
Cambridge Structural Database (CSD) Cross-Validation : Comparing bond lengths/angles with known analogues .
Q. What green chemistry approaches minimize waste in this compound synthesis?
Methodological Answer:
- Solvent-Free Microwave Synthesis : Eliminates DCM/THF usage, reducing E-factor by 40% .
- Electrocatalytic Recycling : Mediators like TEMPO are recovered via column-free protocols (99% reuse efficiency) .
- Atom Economy : Multicomponent reactions (e.g., spirocyclization) achieve 85–92% atom utilization .
Q. How is computational modeling applied to predict this compound reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts transition states for cyclization reactions (activation energies < 25 kcal/mol) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .
- ADMET Prediction : SwissADME estimates logP (1.5–3.2) and BBB permeability for drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
